4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one is a chemical compound that has been researched extensively for its potential applications in scientific research. This compound is also known as DBMI and is a member of the imidazolone family of compounds. In
Wirkmechanismus
The exact mechanism of action of DBMI is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell growth and proliferation, which may explain its potential anticancer activity.
Biochemical and Physiological Effects:
DBMI has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory activity and may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DBMI in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that it can be difficult to work with due to its low solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on DBMI. One area of interest is the development of more potent and selective inhibitors of protein-protein interactions. Another area of interest is the investigation of the potential use of DBMI as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of DBMI and its potential applications in cancer treatment.
Synthesemethoden
The synthesis of DBMI is a multi-step process that involves the use of various reagents and solvents. The starting material for the synthesis is 3,4-dibutoxybenzaldehyde, which is reacted with 1,2-diaminopropane to form an intermediate. This intermediate is then reacted with acetic anhydride to yield DBMI.
Wissenschaftliche Forschungsanwendungen
DBMI has been researched for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have activity against various cancer cell lines and may have potential as an anticancer agent. DBMI has also been studied for its potential use as an inhibitor of protein-protein interactions, which could have implications for the development of new drugs.
Eigenschaften
CAS-Nummer |
123774-76-5 |
---|---|
Produktname |
4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one |
Molekularformel |
C18H28N2O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
4-[(3,4-dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C18H26N2O3/c1-3-5-9-22-16-8-7-14(11-15-13-19-18(21)20-15)12-17(16)23-10-6-4-2/h7-8,12-13H,3-6,9-11H2,1-2H3,(H2,19,20,21) |
InChI-Schlüssel |
OUEIGBAXTBIGJP-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC2=CNC(=O)N2)OCCCC |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)CC2=CNC(=O)N2)OCCCC |
Synonyme |
4-(3,4-dibutoxybenzyl)-2-imidazolidinone Ro 20-1274 Ro-20-1274 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.